(5-甲基-2-氧代-1,3-苯并恶唑-3(2H)-基)乙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-methyl-2-benzoxazolinone involves several steps, including condensation reactions and cyclization processes. For instance, the synthesis of acetic acid hydrazide containing 5-methyl-2-benzoxazolinone can be achieved through the condensation of 2-(5-methyl-2-benzoxazolinone-3-yl)acetate with hydrazine hydrate, leading to further chemical modifications and the formation of various derivatives with potential biological activities (Salgın-Gökşen et al., 2007).

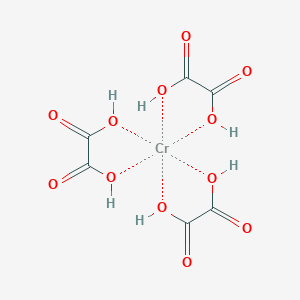

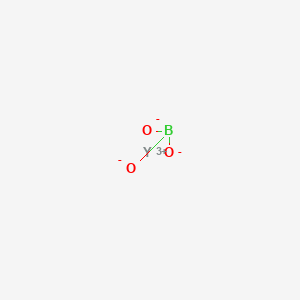

Molecular Structure Analysis

The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid has been determined by X-ray diffraction and quantum chemical calculations. These studies reveal the compound's conformation and the effects of intermolecular interactions on its structure. Notably, the presence of a moderately strong O-H...O hydrogen bond contributes to the formation of molecular chains and impacts the charge distribution within the molecule (Wang et al., 2016).

科学研究应用

抗菌活性

一项值得注意的研究重点是合成和评价 1, 4-苯并恶嗪类似物的抗菌活性,其结构与所述化合物相似。这些化合物对几种细菌菌株表现出良好的活性,包括肺炎克雷伯菌和粪肠球菌,有些对金黄色葡萄球菌表现出有效的活性。这表明苯并恶嗪衍生物作为抗菌剂的潜力 (Kadian, Maste, & Bhat, 2012)。

分子结构和电荷密度分析

另一项研究通过 X 射线衍射和量子化学计算探索了 (2-氧代-1,3-苯并恶唑-3(2H)-基)乙酸的分子结构和电荷密度。该研究提供了对分子动力学的见解,包括其构象和电子密度,这对于理解该化合物与生物靶标的相互作用至关重要 (Wang et al., 2016)。

抗菌和抗氧化研究

一项关于苯并恶嗪基吡唑啉芳基亚烷基合成的研究揭示了有效的抗菌和抗氧化活性。这项工作强调了苯并恶唑衍生物在治疗感染和氧化应激相关疾病方面的治疗潜力 (Sonia et al., 2013)。

肝素酶抑制

对呋喃噻唑和苯并恶唑-5-基乙酸衍生物的研究发现了新型的肝素酶抑制剂。这些化合物表现出显着的抗血管生成特性,并通过抑制肝素酶(一种参与肿瘤转移和血管生成的酶)在癌症治疗中具有潜在的治疗应用 (Courtney et al., 2005)。

属性

IUPAC Name |

2-(5-methyl-2-oxo-1,3-benzoxazol-3-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-6-2-3-8-7(4-6)11(5-9(12)13)10(14)15-8/h2-4H,5H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSSIVSZNVZFE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=O)N2CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90366708 |

Source

|

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

CAS RN |

767304-83-6 |

Source

|

| Record name | (5-Methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90366708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。